N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide
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Description
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
- Oxadiazole Derivatives as Akt and FAK Inhibitors : A study by Altıntop et al. (2018) synthesized new 1,3,4-oxadiazole derivatives and investigated their cytotoxic effects on human lung adenocarcinoma, rat glioma, and mouse embryonic fibroblast cell lines. Some compounds showed potent anticancer activity, with significant effects on apoptosis, caspase-3 activation, Akt, FAK, mitochondrial membrane potential, and morphological changes in cancer cells. These compounds were found to be potential orally bioavailable anticancer agents, not violating Lipinski's rule of five (Altıntop, Sever, Çiftçi, Turan-Zitouni, Kaplancıklı, & Özdemir, 2018).
Antimicrobial and Antiulcer Agents
- Synthesis of Oxadiazole Derivatives for Antisecretory Activity : Research by Ueda et al. (1991) focused on the synthesis of butanamides with a 1-methyl-1H-tetrazol-5-ylthio moiety, demonstrating significant antisecretory activity against histamine-induced gastric acid secretion in rats. This suggests a potential application of similar compounds in developing antiulcer medications (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).
properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-16-8-12-20(13-9-16)29-14-4-7-21(27)24-23-26-25-22(28-23)19-11-10-17-5-2-3-6-18(17)15-19/h8-13,15H,2-7,14H2,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTQFKKKVNDVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide |
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